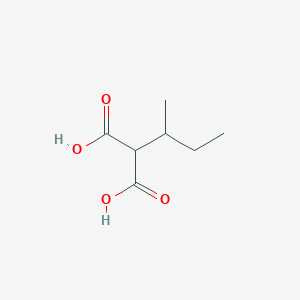![molecular formula C6H5N3O2 B15072499 7H-Pyrrolo[2,3-D]pyrimidine-4,6-diol CAS No. 89488-03-9](/img/structure/B15072499.png)
7H-Pyrrolo[2,3-D]pyrimidine-4,6-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7H-Pyrrolo[2,3-D]pyrimidine-4,6-diol is a heterocyclic compound with the molecular formula C6H5N3O2. It is characterized by a fused ring structure consisting of a pyrrole ring and a pyrimidine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7H-Pyrrolo[2,3-D]pyrimidine-4,6-diol typically involves multiple steps. One common method includes the preparation of ethyl 2-cyano-4,4-dimethoxybutanoate by coupling ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane. This intermediate is then converted to 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol by adding formamidine. Finally, the compound is cyclized to form this compound .
Industrial Production Methods: Industrial production methods for this compound often focus on optimizing yield and minimizing by-products. Techniques such as refluxing with ethanol and using formamidine acetate at controlled temperatures are employed to ensure high purity and efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 7H-Pyrrolo[2,3-D]pyrimidine-4,6-diol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups to the compound.
Reduction: Used to modify the oxidation state of the compound.
Substitution: Commonly involves nucleophilic aromatic substitution and Suzuki coupling reactions.
Common Reagents and Conditions:
Oxidation: Often involves reagents like potassium permanganate or hydrogen peroxide.
Reduction: Typically uses reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of palladium catalysts and bases like potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various hydroxylated derivatives, while substitution reactions can introduce different substituents onto the pyrimidine ring .
Aplicaciones Científicas De Investigación
7H-Pyrrolo[2,3-D]pyrimidine-4,6-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Serves as a scaffold for developing inhibitors of enzymes like kinases.
Industry: Utilized in the development of materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of 7H-Pyrrolo[2,3-D]pyrimidine-4,6-diol involves its interaction with molecular targets such as kinases. For instance, it acts as a competitive inhibitor of p21-activated kinase 4 (PAK4), binding to the enzyme’s active site and preventing its activity. This inhibition can disrupt various signaling pathways involved in cell growth and proliferation .
Comparación Con Compuestos Similares
4-Chloro-7H-pyrrolo[2,3-D]pyrimidine: Used as a scaffold for kinase inhibitors.
7H-Pyrrolo[2,3-D]pyrimidine-2,4-diol: Another derivative with similar structural features
Uniqueness: 7H-Pyrrolo[2,3-D]pyrimidine-4,6-diol is unique due to its specific hydroxyl groups at positions 4 and 6, which can influence its reactivity and binding properties. This makes it a valuable compound for developing selective inhibitors and other therapeutic agents .
Propiedades
Número CAS |
89488-03-9 |
|---|---|
Fórmula molecular |
C6H5N3O2 |
Peso molecular |
151.12 g/mol |
Nombre IUPAC |
6-hydroxy-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C6H5N3O2/c10-4-1-3-5(9-4)7-2-8-6(3)11/h1-2,10H,(H2,7,8,9,11) |
Clave InChI |
NPSRPZYORWQURE-UHFFFAOYSA-N |
SMILES canónico |
C1=C(NC2=C1C(=O)NC=N2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(Trimethylsilyl)ethyl]aziridine](/img/structure/B15072421.png)
![2-Ethyl-1H-imidazo[4,5-c]pyridine](/img/structure/B15072426.png)
![(R)-5-Methyl-4,7-diazaspiro[2.5]octan-6-one](/img/structure/B15072436.png)
![7-Methoxy-1H-imidazo[4,5-C]pyridine](/img/structure/B15072441.png)
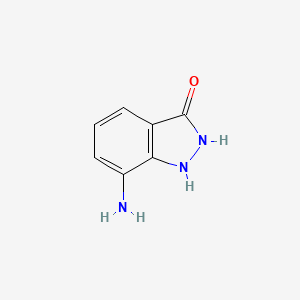
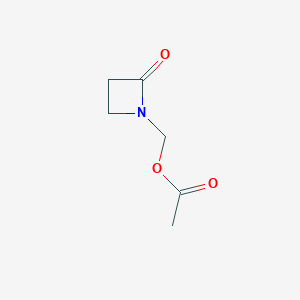
![Pyrazolo[1,5-a]pyrazin-2-amine](/img/structure/B15072466.png)
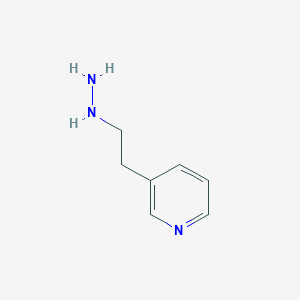
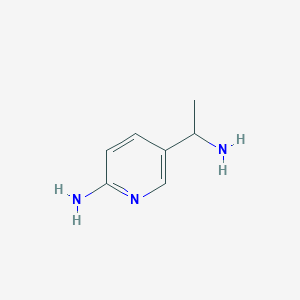
![Furo[3,2-b]pyridin-3-ol](/img/structure/B15072486.png)

